Methyl 2-bromoisonicotinate
Description
Historical Background and Development
The development of this compound emerged from the broader exploration of brominated pyridine derivatives that began gaining prominence in the mid-20th century pharmaceutical research landscape. The compound's synthesis can be traced to the systematic investigation of isonicotinic acid derivatives, which themselves have roots in the discovery and characterization of nicotinic acid compounds in the early 1900s. Historical records indicate that the bromination of pyridine carboxylic acids became a focal point of research as scientists recognized the unique reactivity patterns introduced by halogen substitution on aromatic heterocycles.
The initial synthesis methodologies for this compound involved direct bromination approaches applied to isonicotinic acid derivatives, followed by esterification reactions to introduce the methyl ester functionality. These early synthetic strategies laid the groundwork for modern manufacturing processes and established fundamental principles for handling brominated pyridine compounds. The compound gained particular attention when researchers discovered its utility as an intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting tuberculosis and cancer treatment.
The evolution of synthetic methodologies has been marked by continuous refinement of reaction conditions and the development of more efficient synthetic routes. Modern approaches emphasize the use of controlled bromination reactions and sophisticated esterification techniques that ensure high purity and yield. The compound's commercial availability through specialized chemical suppliers has facilitated widespread research applications, contributing to its established position in contemporary organic synthesis.
Significance in Organic and Medicinal Chemistry
This compound occupies a pivotal position in both organic and medicinal chemistry due to its exceptional versatility as a synthetic intermediate and its distinctive chemical properties. In organic chemistry, the compound serves as a crucial building block for constructing complex molecular frameworks through various coupling reactions, substitution processes, and functional group transformations. The presence of both the bromine substituent and the ester functionality provides multiple reactive sites that can be selectively manipulated to achieve desired structural modifications.
The medicinal chemistry significance of this compound is particularly pronounced in pharmaceutical compound synthesis, where it functions as a key intermediate in developing anti-tuberculosis and anti-cancer agents. The compound's structural features enable modification of existing drug structures, potentially enhancing their efficacy while reducing adverse effects. Research investigations have demonstrated its utility in medicinal chemistry applications focused on modifying drug molecules to improve their therapeutic profiles.
In agrochemical development, this compound contributes to the formulation of more effective pesticides and herbicides, leveraging its chemical properties to enhance biological activity. The compound's role in material science applications encompasses the development of novel polymers and coatings that require specific chemical properties for improved performance characteristics. Additionally, biological studies employ the compound to investigate interactions of brominated compounds with biological systems, advancing understanding of their mechanisms of action.
The compound's significance extends to cross-coupling reactions, particularly in palladium-catalyzed processes where it can react with aryl boronic acids under controlled conditions. These reactions have proven valuable for constructing complex aromatic systems and developing new pharmaceutical compounds with enhanced biological properties.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as methyl 2-bromopyridine-4-carboxylate. This nomenclature reflects the compound's structural organization, identifying the pyridine ring system, the bromine substituent at the 2-position, and the methyl ester group attached to the carboxyl functionality at the 4-position. Alternative naming conventions include 2-bromo-isonicotinic acid methyl ester and 4-pyridinecarboxylic acid, 2-bromo-, methyl ester, which emphasize different aspects of the molecular structure.
The Chemical Abstracts Service registry number for this compound is 26156-48-9, providing a unique identifier for the compound in chemical databases and literature. The European Community number 626-474-4 serves as an additional classification identifier within European regulatory frameworks. The compound is also catalogued under various proprietary numbering systems used by chemical suppliers, including molecular design limited number MFCD03791265.
Classification systems categorize this compound as a heterocyclic compound within the pyridine derivative family. Specifically, it belongs to the brominated aromatic ester class, combining halogenated aromatic characteristics with ester functional group properties. The compound falls under the broader category of isonicotinic acid derivatives, which are recognized for their biological activity and synthetic utility in pharmaceutical applications.
| Classification Category | Designation |
|---|---|
| Chemical Class | Brominated Pyridine Ester |
| Heterocycle Type | Pyridine Derivative |
| Functional Groups | Aromatic Halide, Methyl Ester |
| Pharmaceutical Category | Pharmaceutical Intermediate |
| Synthetic Utility | Building Block Compound |
Structural Overview and Chemical Identity
This compound possesses a distinctive molecular structure characterized by a pyridine ring bearing a bromine substituent at the 2-position and a methoxycarbonyl group at the 4-position. The molecular formula C₇H₆BrNO₂ represents a molecular weight of 216.03 grams per mole, establishing its identity within the range of small organic molecules suitable for pharmaceutical applications. The compound's structural framework combines aromatic heterocyclic properties with ester functionality, creating a molecule with diverse reactivity patterns.
The three-dimensional structure of this compound reveals a planar pyridine ring system with the bromine atom positioned to influence electronic distribution throughout the aromatic system. The methyl ester group extends from the ring plane, providing accessibility for nucleophilic and electrophilic reactions. The nitrogen atom within the pyridine ring contributes to the compound's basicity and coordination properties, influencing its behavior in various chemical environments.
Spectroscopic characterization of this compound employs nuclear magnetic resonance and infrared spectroscopy techniques to confirm structural identity and purity. The compound exhibits characteristic absorption patterns corresponding to aromatic carbon-hydrogen bonds, ester carbonyl functionality, and carbon-bromine linkages. These spectroscopic signatures provide reliable methods for compound identification and quality assessment in synthetic applications.
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₇H₆BrNO₂ | Chemical Analysis |
| Molecular Weight | 216.03 g/mol | Mass Spectrometry |
| Melting Point | 35-37°C | Differential Scanning Calorimetry |
| Boiling Point | 268.0±20.0°C (Predicted) | Computational Chemistry |
| Density | 1.579±0.06 g/cm³ (Predicted) | Density Functional Theory |
| Solubility | Soluble in Methanol | Experimental Determination |
The compound's crystal structure, when isolated in solid form, typically appears as white to light yellow crystals or powder. The crystalline arrangement influences physical properties such as melting point and solubility characteristics, which are crucial for handling and storage considerations in laboratory and industrial settings. The compound's stability under standard storage conditions makes it suitable for commercial distribution and research applications.
Physical property measurements indicate that this compound exhibits moderate polarity due to the combination of the electron-withdrawing bromine substituent and the polar ester functionality. This polarity profile influences its solubility in various organic solvents and affects its behavior in different reaction media. The compound's chemical identity is further characterized by its predicted acid dissociation constant value of -1.32±0.10, indicating weak basic properties associated with the pyridine nitrogen.
Properties
IUPAC Name |
methyl 2-bromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLTHQTADMZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397265 | |
| Record name | methyl 2-bromoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-48-9 | |
| Record name | methyl 2-bromoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-isonicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methyl 2-bromoisonicotinate is generally synthesized by reacting 2-bromopyridine with methyl formate. The reaction is typically carried out under alkaline conditions, with bases such as sodium hydroxide or sodium carbonate being commonly used . Another method involves stirring a mixture of 2-bromoisonicotinic acid and potassium phosphate in acetone at room temperature, followed by the addition of methyl iodide and refluxing the mixture .
Chemical Reactions Analysis
Methyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
Methyl 2-bromoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-bromoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Methyl 2-bromoisonicotinate belongs to a broader class of halogenated pyridine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Key Observations :
- Ester Chain Length: Ethyl esters (e.g., Ethyl 2-bromoisonicotinate) exhibit higher molecular weights (230.07 vs.
- Substituent Effects : Methoxy or hydroxyl groups reduce electrophilicity at the 2-position, diminishing suitability for cross-coupling reactions compared to brominated analogs .
Physical and Chemical Properties
- Solubility : Methyl esters generally have lower boiling points and higher volatility compared to ethyl or butyl analogs, influencing their application in gas chromatography (e.g., methyl esters of resin acids in GC analysis) .

- Stability : Brominated pyridines are sensitive to light and moisture, necessitating storage under inert conditions .
Biological Activity
Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that highlight its efficacy against various pathogens.
This compound has the following chemical properties:
- Molecular Formula : CHBrNO
- Molecular Weight : 216.03 g/mol
- Purity : ≥98.0% (by GC)
- Melting Point : 34.0 to 38.0 °C
- Solubility : Soluble in organic solvents, with varying solubility in water .
Synthesis
The synthesis of this compound typically involves the esterification of 2-bromoisonicotinic acid with methanol, often using coupling agents such as EDC·HCl. This method allows for high yields and purity of the final product, which can then be characterized using techniques such as NMR and LC-MS .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study synthesized butyl derivatives of bromoisonicotinate and tested their efficacy against multi-drug resistant strains of Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405. The results indicated that these compounds showed effective antibacterial activity, suggesting that this compound and its derivatives could serve as potential therapeutic agents against resistant bacterial strains .
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding interactions of this compound with bacterial proteins. These studies revealed favorable binding energies, indicating strong interactions that contribute to its antibacterial efficacy. The compounds demonstrated potential as inhibitors against critical bacterial targets, which is essential for developing new antibiotics .
Case Studies
- Antibacterial Efficacy Against MRSA and ESBL-E. coli :
- Synthesis and Characterization :
Pharmacological Implications
The biological activity of this compound extends beyond antibacterial properties. Compounds derived from isonicotinic acid derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory and antiviral effects. This broad spectrum of activity makes it a candidate for further research in drug discovery efforts targeting multiple diseases .
Q & A
Q. How can isotopic labeling of this compound elucidate mechanistic pathways in cross-coupling reactions?
- Answer : Synthesize -labeled derivatives to track carbon migration via . Use deuterated solvents (e.g., DMSO-d₆) in kinetic isotope effect (KIE) studies. Data should be corroborated with in-situ IR or Raman spectroscopy to detect intermediates .
Methodological Guidelines
- Data Reporting : Adhere to significant figure rules (e.g., ±0.01 g for balances) and include measurement uncertainties in tables .
- Reproducibility : Detailed experimental protocols (e.g., catalyst activation steps) must be included in supplementary materials .
- Statistical Rigor : Use p-values <0.05 for significance claims and provide raw data for peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

